molecular formula C29H29NO5 B11007859 3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B11007859
M. Wt: 471.5 g/mol
InChI Key: JEHQKHLZUCYKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves multiple steps, starting from readily available precursors. One common route involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a benzyl halide, followed by cyclization and functional group modifications . The reaction conditions typically include the use of organic solvents such as ethanol or xylene, and catalysts like acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the compound’s structure .

Properties

Molecular Formula

C29H29NO5

Molecular Weight

471.5 g/mol

IUPAC Name

3-benzyl-8-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C29H29NO5/c1-18-22-9-10-25(31)24(28(22)35-29(32)23(18)13-19-7-5-4-6-8-19)17-30-12-11-20-14-26(33-2)27(34-3)15-21(20)16-30/h4-10,14-15,31H,11-13,16-17H2,1-3H3

InChI Key

JEHQKHLZUCYKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCC4=CC(=C(C=C4C3)OC)OC)O)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.